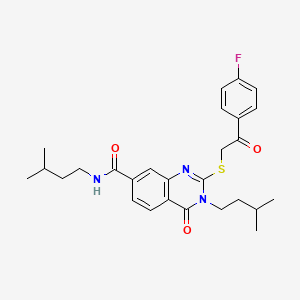

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Descripción

This compound is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core substituted with a thioether-linked 4-fluorophenyl-oxoethyl group at position 2, an N-diisopentyl carboxamide at position 7, and a 3-diisopentyl chain. The thioether-oxoethyl moiety contributes to structural diversity and reactivity, as seen in related compounds .

Propiedades

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNUNHEPWEEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide represents a novel addition to the quinazoline family, which is well-regarded for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core substituted with various functional groups. The presence of a 4-fluorophenyl moiety and a thioether linkage is particularly noteworthy, as these elements may enhance the compound's biological interactions.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of quinazoline derivatives. For instance, compounds structurally similar to our target have demonstrated significant inhibitory activity against various cancer cell lines through mechanisms such as:

- Inhibition of Carbonic Anhydrase (CA) : Certain quinazoline derivatives have been shown to selectively inhibit specific isoforms of carbonic anhydrase (CA IX and CA XII), which are often overexpressed in tumors. The selectivity ratios observed in related compounds suggest that our target compound could exhibit similar properties, potentially leading to lower side effects compared to non-selective inhibitors .

Antioxidant Activity

Quinazoline derivatives are also recognized for their antioxidant properties. The incorporation of phenolic structures has been linked to enhanced antioxidant activity. In vitro studies suggest that compounds with similar scaffolds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The hybridization of the quinazoline core with antioxidant moieties could amplify this effect.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been documented in various studies. The thioether functionality in our target compound may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways in pathogens .

Case Studies and Research Findings

-

Inhibition of hCA Isoforms :

- A study evaluated the inhibitory activity of novel quinazoline derivatives against human carbonic anhydrase isoforms I, II, IX, and XII. Compounds exhibited varying selectivity, with some showing high affinity for CA IX (IC50 values in the nanomolar range). This suggests that our compound may similarly target these isoforms effectively .

- Antioxidant Mechanisms :

- Antimicrobial Efficacy :

Data Table: Biological Activities of Quinazoline Derivatives

Aplicaciones Científicas De Investigación

Potential Therapeutic Applications

-

Anticancer Activity :

- Quinazolines have been identified as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation. The presence of the 4-fluorophenyl group in this compound may enhance its binding affinity to target proteins, potentially leading to improved anticancer efficacy.

- A study evaluating similar quinazoline derivatives found that modifications at the 7-position could significantly affect their cytotoxicity against various cancer cell lines .

-

Antimicrobial Properties :

- Research indicates that quinazoline derivatives can exhibit antimicrobial activity against a range of pathogens. The thioether functional group in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

- A related compound demonstrated inhibitory effects on bacterial growth, suggesting that further exploration of this compound's antimicrobial properties is warranted .

-

Neurological Disorders :

- Some quinazoline derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

- The structure of the compound may allow it to interact with neurotransmitter systems or modulate neuroinflammatory responses.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Core Heterocyclic Structure

- Target Compound : 4-Oxo-3,4-dihydroquinazoline core.

- Triazole Analogs : Compounds [7–9] in feature 1,2,4-triazole cores. These lack the fused bicyclic system of quinazolines, reducing planarity and altering electronic properties .

- Pyrimidinone Analogs: describes pyrimidin-4(3H)-one derivatives (e.g., 2b, 2c), which share a six-membered ring but lack the fused benzene ring of quinazolines, affecting conjugation and stability .

- Thiazole Analogs : includes a thiazole-containing compound (27) with a nitro-substituted phenyl group. Thiazoles offer distinct electronic profiles due to sulfur and nitrogen positioning .

Table 1: Core Structure Comparison

Substituent Analysis

Thioether-Oxoethyl Group :

- The target compound’s 2-(4-fluorophenyl)-2-oxoethyl thioether is structurally analogous to compounds in (e.g., 2b: 4-nitrophenyl-oxoethyl) and (4-methoxy/bromophenyl-oxoethyl). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to nitro or methoxy groups .

- includes 2-((4-fluorophenyl)thio)pyridine, highlighting the prevalence of fluorophenyl-thioether motifs in medicinal chemistry .

Alkyl Chains :

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing this quinazoline derivative?

Methodological Answer:

The synthesis involves sequential reactions:

Thioether formation : Reacting a 4-fluorophenyl-2-oxoethyl thiol intermediate with a halogenated quinazoline core under basic conditions (e.g., NaH in DMF at 0–5°C) to form the thioether linkage.

Amidation : Introducing the diisopentylamine substituent via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane.

Cyclization : Acid-catalyzed cyclization (e.g., HCl/EtOH) to form the 3,4-dihydroquinazoline scaffold.

Critical Conditions :

- Moisture-free environment for amidation to prevent hydrolysis.

- Strict temperature control during thioether formation to avoid side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O).

Validation : Monitor reaction progress using TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and confirm final purity via HPLC (>95%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (500 MHz, CDCl₃): Confirm substituent integration (e.g., diisopentyl CH₂ at δ 1.2–1.6 ppm; aromatic protons at δ 7.4–8.1 ppm).

- ¹³C NMR : Identify carbonyl groups (C=O at ~170–180 ppm) and fluorophenyl carbons.

- ¹⁹F NMR : Verify fluorine substitution (δ -110 to -115 ppm).

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₇H₃₁FN₃O₃S: 512.2012).

- HPLC : Use a C18 column (70:30 acetonitrile/water, 1 mL/min) to assess purity (>95% at 254 nm).

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Advanced: How to resolve discrepancies in reported anticancer activity across cell lines?

Methodological Answer:

Steps to address contradictions :

Assay Standardization :

- Use identical cell lines (e.g., MCF-7 vs. HeLa) and passage numbers.

- Normalize viability assays (MTT vs. ATP-based luminescence).

Pharmacokinetic Factors :

- Measure intracellular compound concentration via LC-MS to rule out uptake variability.

- Test stability in cell culture media (e.g., decomposition in DMEM vs. RPMI).

Target Validation :

- Perform kinase profiling (e.g., EGFR, PI3K inhibition assays) to identify off-target effects.

- Use siRNA knockdown to confirm target dependency.

Example : A 10-fold potency difference in HeLa vs. A549 cells may stem from differential expression of efflux transporters (e.g., P-gp) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Replace diisopentyl groups with polar substituents (e.g., PEG-linked chains) to reduce LogP from 4.5 to <3.0.

- Prodrug Design : Introduce ester moieties at the 4-oxo position for enhanced solubility and hydrolytic activation in plasma.

- Formulation : Nanoemulsion encapsulation (e.g., PLGA nanoparticles) to improve bioavailability.

- ADMET Profiling :

Advanced: How to design analogs to explore the role of the 4-fluorophenyl group in target binding?

Methodological Answer:

Analog Synthesis :

- Replace fluorine with Cl, Br, or CF₃ to study electronic effects.

- Introduce electron-donating groups (e.g., -OCH₃) or steric hindrance (e.g., -CH(CH₃)₂).

Bioactivity Correlation :

- Test analogs in enzyme inhibition assays (IC₅₀ values) and correlate with Hammett σ constants.

- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in EGFR or PARP1 active sites.

Data Interpretation :

- A 2-fold increase in potency with -CF₃ substitution suggests hydrophobic interactions dominate.

- Loss of activity with -OCH₃ may indicate steric clashes in the binding pocket .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-term : Store at -20°C in amber vials under argon.

- Long-term : Lyophilize and store at -80°C with desiccants (silica gel).

- Stability Testing :

Advanced: How to identify off-target interactions contributing to cytotoxicity?

Methodological Answer:

Chemical Proteomics :

- Immobilize the compound on NHS-activated Sepharose for affinity pull-down assays.

- Elute bound proteins from HeLa lysates and identify via LC-MS/MS (Orbitrap).

Validation :

- Use CETSA (Cellular Thermal Shift Assay) to confirm target engagement.

- CRISPR-Cas9 knockout of candidate proteins (e.g., HSP90) to assess phenotypic rescue.

Case Study : A 2016 study on a related quinazoline identified off-target binding to tubulin, explaining mitotic arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.